N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 1,3-benzodioxole-methyl group and at position 5 with a [4-(benzyloxy)phenyl]amino moiety. The carboxamide group at position 4 is linked to the benzodioxolylmethyl substituent, forming a structurally complex molecule. Its design likely targets modulation of biological pathways, given the prevalence of triazole derivatives in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-24(25-13-17-6-11-20-21(12-17)33-15-32-20)22-23(28-29-27-22)26-18-7-9-19(10-8-18)31-14-16-4-2-1-3-5-16/h1-12H,13-15H2,(H,25,30)(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHZWCAYFFLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 273.30 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
Triazoles have been reported to possess anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Anti-inflammatory Effects
Compounds featuring a benzodioxole moiety often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is crucial in treating chronic inflammatory diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| Target Compound | 8 | 16 |
Study 2: Anticancer Activity
In a study assessing the anticancer potential of triazole derivatives on human breast cancer cells (MCF-7), it was found that the target compound induced significant cell death at concentrations above 10 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar triazole compounds inhibit enzymes involved in essential cellular processes.
- DNA Interaction : The triazole ring can intercalate into DNA, disrupting replication and transcription.
- Receptor Modulation : Compounds may act as ligands for various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 1,2,3-Triazole-4-carboxamide Derivatives
The target compound shares structural homology with several synthesized 1,2,3-triazole-4-carboxamides. Key analogs and their differences are summarized below:
Key Observations :
- Position 5 Substituents: The target compound’s [4-(benzyloxy)phenyl]amino group differs from the phenyl or amide-linked aryl groups in analogs. The benzyloxy moiety may increase lipophilicity and steric bulk, influencing solubility and target binding .
- Physical Properties : Higher melting points (e.g., 170–173°C for 3e vs. 111–114°C for 3f) correlate with the rigidity of the 1,3-benzodioxole group compared to flexible bis(benzyloxy) chains .
Heterocyclic Core Modifications
Replacement of the 1,2,3-triazole core with other heterocycles alters electronic and steric profiles:
- Thiazole Derivatives: 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide () replaces the triazole with a thiazole ring.
Crystallographic and Computational Analysis
While structural data for the target compound is unavailable, SHELX software () is widely used for small-molecule crystallography. Analogs like N-[(1,3-Benzodioxol-5-yl)methyl]pyrrolo[2,3-d]pyrimidine-3-carboxamide () highlight the role of X-ray diffraction in confirming substituent geometry and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
